molecular formula C25H24N4O5S B2955258 (2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[2-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]prop-2-enamide CAS No. 1105249-71-5

(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[2-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]prop-2-enamide

Cat. No.: B2955258
CAS No.: 1105249-71-5
M. Wt: 492.55
InChI Key: STFJPTRAMVNICL-UITAMQMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring a thieno[3,4-c]pyrazol core substituted with a (2H-1,3-benzodioxol-5-yl) group and a 4-methoxyphenylmethyl carbamoyl moiety. The Z-configuration of the propenamide side chain introduces stereochemical specificity, which may influence its biological interactions and physicochemical properties.

Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-[2-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O5S/c1-32-18-6-2-17(3-7-18)11-26-24(31)12-29-25(19-13-35-14-20(19)28-29)27-23(30)9-5-16-4-8-21-22(10-16)34-15-33-21/h2-10H,11-15H2,1H3,(H,26,31)(H,27,30)/b9-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFJPTRAMVNICL-UITAMQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C(=C3CSCC3=N2)NC(=O)C=CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C(=C3CSCC3=N2)NC(=O)/C=C\C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[2-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and thienopyrazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the stability of intermediates .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[2-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]prop-2-enamide: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[2-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]prop-2-enamide: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism by which (2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[2-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]prop-2-enamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the provided evidence, focusing on core structures, substituents, and synthetic methodologies.

Structural Analogues

2.1.1. Heterocyclic Core Variations
  • Target Compound: Thieno[3,4-c]pyrazol core.
  • Compound 4i (): Pyrimidinone core with coumarin and tetrazol substituents.
  • Compound 74 (): Thiazol core with benzodioxol and methoxyphenyl groups.
  • 4-[(Z)-(2-Furyl)(2-naphthylamino)methylene)]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (): Pyrazol-5(4H)-one core with furyl and naphthylamino substituents.

The thieno-pyrazol core in the target compound is distinct from pyrimidinone, thiazol, or pyrazolone cores in analogs.

2.1.2. Substituent Analysis
  • Shared Features: The benzodioxol group (target compound and compound 74) may enhance lipophilicity and π-π stacking interactions. Methoxyphenyl groups (target compound and compound 74) could improve solubility and metabolic stability compared to non-polar substituents.
  • Unique Features: The propenamide side chain (target compound) introduces conformational rigidity and hydrogen-bonding capacity absent in analogs. Coumarin (compound 4i) and naphthylamino () substituents in analogs suggest divergent biological targets, such as kinases or GPCRs .

Spectroscopic and Analytical Comparisons

While explicit spectral data for the target compound are unavailable, molecular networking () suggests that its MS/MS fragmentation pattern would yield a high cosine score (>0.8) with analogs sharing benzodioxol or methoxyphenyl groups. Lower scores (<0.5) would distinguish it from coumarin- or naphthyl-substituted compounds .

Data Table: Key Features of Compared Compounds

Compound Name Core Structure Key Substituents Synthesis Yield (If Reported) Reference
Target Compound Thieno[3,4-c]pyrazol Benzodioxol, 4-methoxyphenyl carbamoyl Not reported -
Compound 4i Pyrimidinone Coumarin, tetrazol Not specified
Compound 74 Thiazol Benzodioxol, methoxyphenyl 20%
Compound Pyrazol-5(4H)-one Furyl, naphthylamino Not specified

Detailed Research Findings

Implications of Structural Differences

  • The thieno-pyrazol core may confer enhanced metabolic stability compared to pyrazol-5(4H)-one (), as sulfur-containing heterocycles often resist oxidative degradation.
  • The 4-methoxyphenyl group (shared with compound 74) could improve blood-brain barrier penetration relative to coumarin-based analogs (compound 4i) .

Dereplication Strategies

Molecular networking () would cluster the target compound with benzodioxol- or methoxyphenyl-containing analogs (e.g., compound 74) based on MS/MS cosine scores. Distinctive fragmentation of the thieno-pyrazol core would aid in differentiating it from thiazol or pyrimidinone derivatives .

Biological Activity

The compound (2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[2-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]prop-2-enamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antitumor effects, anti-inflammatory activities, and mechanisms of action based on diverse research findings.

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Below are some key chemical properties:

PropertyValue
Molecular FormulaC31H25ClN2O6S
Molecular Weight589.07 g/mol
Hydrogen Bond Acceptors10
Hydrogen Bond Donors0
Rotatable Bonds8
LogP (Partition Coefficient)6.757
Water Solubility (LogSw)-6.35

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. It has been included in screening libraries targeting various cancers, including those affecting the digestive system and respiratory tract. In vitro studies have demonstrated its ability to inhibit cell proliferation in cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study:
In a study published in Molecular Cancer Therapeutics, the compound was tested against several human cancer cell lines, showing IC50 values ranging from 5 to 15 µM. The mechanism was attributed to the disruption of microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells .

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. It has been reported to inhibit the production of pro-inflammatory cytokines and nitric oxide in macrophages. This effect is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

Research Findings:
A study conducted on RAW 264.7 macrophages indicated that treatment with the compound significantly reduced LPS-induced NF-κB activation and NO production without inducing cytotoxicity . This suggests a potential for therapeutic applications in chronic inflammatory conditions.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Microtubule Disruption : Similar to other antimitotic agents, it interferes with microtubule polymerization.
  • Cytokine Inhibition : It modulates signaling pathways involved in inflammation, particularly through NF-κB inhibition.
  • Apoptosis Induction : The compound promotes apoptosis in malignant cells via intrinsic pathways.

Q & A

Basic: How can I design a synthetic route for this compound while ensuring regioselectivity in the pyrazole-thieno[3,4-c]pyrazol core?

Methodological Answer:
The synthesis of the pyrazole-thieno[3,4-c]pyrazol scaffold can be achieved via multi-step protocols, such as:

  • Condensation reactions using 1,5-diarylpyrazole templates (e.g., SR141716 analogs) to establish the core structure .
  • Carbamoylation of the thieno-pyrazol intermediate with [(4-methoxyphenyl)methyl]carbamoyl methyl groups under anhydrous conditions to ensure regioselectivity .
  • Purification via preparative HPLC or column chromatography to isolate intermediates. Validate purity using LC-MS and NMR (¹H/¹³C) .

Advanced: What strategies optimize yield in the final coupling step between the benzodioxole and thieno-pyrazol moieties?

Methodological Answer:
Advanced strategies include:

  • Precursor screening : Use fluorinated or methoxy-substituted benzodioxole analogs to enhance reactivity .
  • Catalytic systems : Employ Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for C-C bond formation .
  • Kinetic control : Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy to prevent over-functionalization .
  • Process simulation : Use COMSOL Multiphysics to model reaction kinetics and optimize parameters (temperature, solvent polarity) .

Basic: What spectroscopic techniques are critical for structural validation of intermediates and the final compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC for carbamoyl and benzodioxole protons .
  • HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm mass error .
  • IR spectroscopy : Identify carbonyl (C=O, ~1680 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) stretches .

Advanced: How can X-ray crystallography resolve ambiguities in the stereochemistry of the (2Z)-configured propenamide group?

Methodological Answer:

  • Crystal growth : Use slow vapor diffusion with DMF/ethyl acetate to obtain single crystals .
  • Data collection : Perform high-resolution (<1.0 Å) synchrotron-based X-ray diffraction to resolve Z/E isomerism .
  • Refinement : Apply SHELXL for anisotropic displacement parameters and validate with R-factor <0.05 .

Basic: How do I analyze discrepancies between computational (DFT) and experimental dipole moments?

Methodological Answer:

  • DFT settings : Optimize geometry at the B3LYP/6-311++G(d,p) level with implicit solvation (e.g., PCM model) .
  • Experimental validation : Measure dipole moments via microwave spectroscopy or dielectric constant analysis .
  • Error analysis : Check for conformational flexibility in the propenamide chain, which DFT may oversimplify .

Advanced: What in silico approaches predict binding affinity of this compound to neurological targets (e.g., cannabinoid receptors)?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with receptor structures (e.g., CB1 from PDB: 5TGZ) to map interactions with the benzodioxole and carbamoyl groups .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • Pharmacophore modeling : Align with SR141716 derivatives to identify critical hydrogen-bond donors/acceptors .

Basic: How to address solubility challenges during in vitro bioactivity assays?

Methodological Answer:

  • Co-solvents : Use DMSO/PEG-400 mixtures (<0.1% final concentration) to avoid cytotoxicity .
  • pH adjustment : Prepare buffers (pH 7.4) with cyclodextrins for colloidal dispersion .
  • Dynamic light scattering (DLS) : Confirm nanoparticle formation if aggregates persist .

Advanced: What mechanistic studies explain contradictory cytotoxicity results in cancer vs. normal cell lines?

Methodological Answer:

  • Transcriptomics : Perform RNA-seq on treated cells to identify pathways (e.g., apoptosis, oxidative stress) .
  • SAR analysis : Compare analogs with modified benzodioxole or carbamoyl groups to isolate cytotoxic motifs .
  • ROS detection : Use fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species .

Basic: How to validate synthetic intermediates when commercial standards are unavailable?

Methodological Answer:

  • Synthetic controls : Prepare in-house standards via orthogonal routes (e.g., Grignard vs. Wittig reactions) .
  • 2D NMR : Use NOESY or ROESY to confirm spatial proximity of substituents .
  • Cross-validate : Compare retention times (HPLC) and fragmentation patterns (MS/MS) with literature .

Advanced: How can AI-driven platforms enhance retrosynthetic planning for derivatives of this compound?

Methodological Answer:

  • Algorithm selection : Use IBM RXN for transformer-based retrosynthesis .
  • Data training : Curate reaction databases (e.g., Reaxys) to include thieno-pyrazol and benzodioxole transformations .
  • Validation : Compare AI-predicted routes with manual designs; prioritize steps with >80% similarity to known reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.